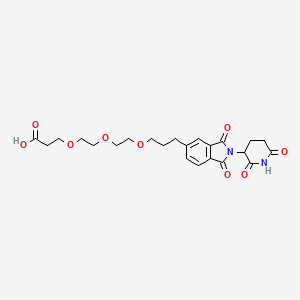

Thalidomide-5'-C3-PEG3-acid

Description

Thalidomide-5'-C3-PEG3-acid is a cereblon (CRBN)-targeting E3 ligase ligand-linker conjugate, widely used in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) tools. Its structure comprises three key components:

- Thalidomide core: Binds to CRBN, enabling recruitment of the ubiquitin-proteasome system .

- C3 alkyl chain: A three-carbon spacer enhancing molecular flexibility.

- PEG3-acid linker: A triethylene glycol (PEG3) chain terminated with a carboxylic acid group, improving aqueous solubility and enabling conjugation to target-binding ligands via amide bond formation .

This compound’s design balances solubility, stability, and reactivity, making it a versatile building block in TPD research.

Properties

Molecular Formula |

C23H28N2O9 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C23H28N2O9/c26-19-6-5-18(21(29)24-19)25-22(30)16-4-3-15(14-17(16)23(25)31)2-1-8-32-10-12-34-13-11-33-9-7-20(27)28/h3-4,14,18H,1-2,5-13H2,(H,27,28)(H,24,26,29) |

InChI Key |

ORLDBFOGXMXEPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Thalidomide-5’-C3-PEG3-acid involves several steps:

Synthesis of Thalidomide: Thalidomide is synthesized by reacting phthalic anhydride with L-glutamic acid to form N-phthaloyl-DL-glutamic acid, followed by cyclization with ammonium hydroxide.

PEGylation: The PEGylation process involves attaching a PEG chain to the thalidomide molecule.

Chemical Reactions Analysis

Thalidomide-5’-C3-PEG3-acid undergoes various chemical reactions:

Oxidation and Reduction: These compounds can also participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.

Substitution Reactions: Thalidomide derivatives can undergo substitution reactions, particularly nucleophilic substitutions, which are facilitated by the presence of the PEG linker.

Scientific Research Applications

Thalidomide-5’-C3-PEG3-acid has a wide range of scientific research applications:

Mechanism of Action

Thalidomide-5’-C3-PEG3-acid exerts its effects through several mechanisms:

Binding to Cereblon: The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival.

Modulation of Cytokine Production: It modulates the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), thereby exerting anti-inflammatory effects.

Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is beneficial in treating cancers and other diseases characterized by abnormal angiogenesis.

Comparison with Similar Compounds

Variations in PEG Chain Length

Altering the PEG chain length impacts solubility, molecular weight, and steric effects:

Functional Group Modifications

The terminal functional group determines conjugation chemistry and application scope:

Key Insight : Carboxylic acid groups (as in the target compound) are preferred for stable amide bond formation, while azides/propargyls enable click chemistry for rapid bioconjugation .

Structural Additions: Piperazine and Amide Bonds

Incorporation of piperazine or amide bonds modifies stability and binding:

Note: Piperazine-containing derivatives may exhibit stronger CRBN interactions but require synthetic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.